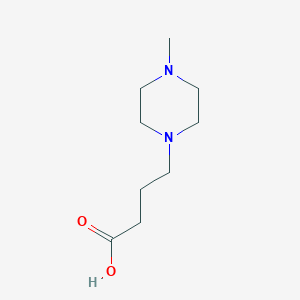

4-(4-Methyl-1-piperazinyl)butanoic Acid

Description

Contextualizing the Chemical Significance of 4-(4-Methyl-1-piperazinyl)butanoic Acid

The significance of this compound in the chemical sciences is intrinsically linked to the prevalence of the piperazine (B1678402) motif in pharmacologically active agents. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is often referred to as a "privileged scaffold". This designation stems from its frequent appearance in a multitude of drug molecules spanning various therapeutic areas. The inclusion of a piperazine moiety can favorably influence a molecule's pharmacokinetic properties, such as aqueous solubility, membrane permeability, and metabolic stability, which are critical factors in drug design and development. nih.govwisdomlib.org

This compound serves as a bifunctional reagent, possessing both a reactive carboxylic acid group and a tertiary amine within the piperazine ring. This dual functionality allows for its incorporation into larger molecular frameworks through various chemical transformations, making it a versatile intermediate in multi-step synthetic sequences.

Structural Characteristics and Fundamental Chemical Features of this compound

The molecular structure of this compound is characterized by a piperazine ring N-substituted with a methyl group and a butanoic acid chain. The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 58077-68-2 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| SMILES | CN1CCN(CCCC(=O)O)CC1 |

| Topological Polar Surface Area (TPSA) | 43.78 Ų |

| logP (Octanol-Water Partition Coefficient) | 0.0986 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 4 |

Data sourced from chemical databases. chemscene.com

The presence of the carboxylic acid group imparts acidic properties to the molecule, allowing it to participate in reactions such as esterification and amidation. The tertiary amine of the piperazine ring provides a basic center and a site for further alkylation or other modifications. The methyl group on the second nitrogen atom influences the steric and electronic properties of the piperazine ring.

Historical Development and Initial Academic Investigations Pertaining to this compound

While specific historical accounts detailing the first synthesis and initial investigations of this compound are not extensively documented in readily available literature, its emergence is logically situated within the broader historical context of piperazine chemistry. Piperazine itself was first introduced as an anthelmintic in the early 20th century. wikipedia.org The subsequent exploration of piperazine derivatives in medicinal chemistry has been a continuous and fruitful area of research.

The development of synthetic methodologies for N-substituted piperazines and compounds bearing both acidic and basic functionalities likely paved the way for the preparation and study of molecules like this compound. Initial academic investigations would have likely focused on its fundamental reactivity and potential as a synthon for more complex structures.

Overview of Research Trajectories for this compound within Organic Synthesis

The primary research trajectory for this compound lies in its utility as a versatile building block in organic synthesis, particularly for the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its bifunctional nature allows for a variety of synthetic manipulations.

For instance, the carboxylic acid moiety can be activated and coupled with various amines to form amides, a common linkage in drug molecules. Similarly, the tertiary amine of the piperazine ring can act as a nucleophile in reactions with electrophiles.

While specific, detailed research findings exclusively focused on the direct application of this compound are not abundant in the public domain, the synthetic utility of closely related structures provides a strong indication of its potential. For example, the synthesis of other piperazinyl carboxylic acid derivatives has been explored in the context of developing novel therapeutic agents. These related studies demonstrate the value of this class of compounds as intermediates in the creation of molecules with desired biological activities.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSKLAVSYMLSEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for 4 4 Methyl 1 Piperazinyl Butanoic Acid

Established Synthetic Pathways to 4-(4-Methyl-1-piperazinyl)butanoic Acid

The synthesis of this compound has traditionally relied on well-understood, multi-step protocols. These methods are characterized by their sequential nature, involving the formation of key bonds through established reaction mechanisms.

Conventional Multistep Synthetic Protocols

The most common and conventional approach to synthesizing this compound involves the nucleophilic substitution reaction between 1-methylpiperazine (B117243) and a derivative of butanoic acid. A typical pathway commences with a 4-halobutanoic acid ester, such as ethyl 4-bromobutanoate or ethyl 4-chlorobutanoate.

In this multistep process, 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom of the butanoic acid derivative that bears a leaving group (e.g., a halogen). This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. Common bases employed for this purpose include potassium carbonate or triethylamine. The reaction is generally conducted in a suitable organic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and may require heating to proceed at a practical rate.

Following the successful N-alkylation of the piperazine (B1678402) ring, the resulting ester intermediate, ethyl 4-(4-methyl-1-piperazinyl)butanoate, is subjected to a hydrolysis step. This is typically achieved by treating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. This final step cleaves the ester group to yield the desired carboxylic acid, this compound.

An alternative, though less common, conventional route involves the reductive amination of a suitable keto-acid or keto-ester with 1-methylpiperazine. This would involve a precursor like 4-oxobutanoic acid, which would react with 1-methylpiperazine to form an intermediate enamine or iminium ion, which is then reduced in situ to form the target molecule.

Optimized Reaction Conditions and Yield Enhancements in Existing Syntheses

Efforts to improve the efficiency of the conventional synthesis of this compound have focused on several key parameters, including the choice of solvent, base, temperature, and the nature of the leaving group on the butanoic acid chain.

The selection of the solvent can significantly impact reaction times and yields. Polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are often favored as they can effectively solvate the reactants and facilitate the nucleophilic substitution. The choice of base is also critical; stronger, non-nucleophilic bases can lead to higher yields by efficiently scavenging the acid byproduct without competing in the primary reaction.

Temperature control is another crucial factor. While higher temperatures can accelerate the reaction, they can also lead to the formation of undesired byproducts. Therefore, careful optimization of the reaction temperature is necessary to achieve a balance between reaction rate and selectivity.

To enhance the yield, researchers have explored the use of more reactive derivatives of butanoic acid. For instance, using 4-iodobutanoic acid or a sulfonate ester derivative (e.g., tosylate or mesylate) in place of the bromo- or chloro-analogs can lead to faster reaction rates and higher yields due to the better leaving group ability of iodide and sulfonate ions. The addition of a catalytic amount of sodium iodide can also be employed in reactions with bromo- or chloro-butanoates to facilitate a Finkelstein-type reaction, generating the more reactive iodo-intermediate in situ.

| Parameter | Conventional Condition | Optimized Condition | Rationale for Optimization |

| Solvent | Acetonitrile, Ethanol (B145695) | DMF, DMSO | Better solvation of reactants, higher boiling points allowing for a wider temperature range. |

| Base | K₂CO₃, Et₃N | DBU, DIPEA | Stronger, non-nucleophilic bases can improve reaction rates and minimize side reactions. |

| Temperature | Reflux | 60-80 °C | Precise temperature control can minimize byproduct formation while maintaining a reasonable reaction rate. |

| Leaving Group | -Cl, -Br | -I, -OTs, -OMs | Better leaving groups increase the rate of nucleophilic substitution, leading to higher yields and shorter reaction times. |

| Catalyst | None | NaI (catalytic) | In situ generation of a more reactive iodo-intermediate from a less reactive chloro- or bromo-starting material. |

Novel and Emerging Synthetic Strategies for this compound

In line with the broader trends in synthetic chemistry, the development of more efficient and environmentally friendly methods for the synthesis of this compound is an area of active interest. These novel strategies aim to reduce the number of synthetic steps, improve atom economy, and minimize waste.

One-Pot and Cascade Reaction Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, cost, and resource efficiency. A potential one-pot approach for the synthesis of this compound could involve the direct reaction of 1-methylpiperazine with γ-butyrolactone under conditions that promote the ring-opening of the lactone and subsequent amination. This would eliminate the need for pre-functionalized butanoic acid derivatives.

Cascade reactions, where a single event triggers a series of subsequent transformations, represent another elegant approach. While a specific cascade reaction for this molecule is not widely reported, theoretical pathways could be envisioned. For instance, a Michael addition of 1-methylpiperazine to a suitable acceptor, followed by an intramolecular rearrangement or cyclization-ring opening sequence could potentially lead to the desired product in a highly efficient manner.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates. For the synthesis of this compound, this could involve several modifications to traditional methods. The use of greener solvents, such as water or bio-based solvents, in place of volatile organic compounds (VOCs) is a key consideration.

Furthermore, the development of catalytic methods that avoid the use of stoichiometric reagents can significantly improve the atom economy and reduce waste. The use of phase-transfer catalysis could enable the reaction to be carried out in a biphasic system, simplifying product isolation and catalyst recycling.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing syntheses with fewer steps and higher yields to minimize waste. |

| Atom Economy | Utilizing catalytic methods to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents and solvents with safer alternatives. |

| Safer Solvents and Auxiliaries | Using water, supercritical fluids, or biodegradable solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones. |

Catalytic Methods in the Formation of this compound

Catalytic approaches offer a promising avenue for the efficient synthesis of this compound. Transition-metal catalysis, for instance, could be employed to facilitate the N-alkylation step. Palladium or copper-catalyzed cross-coupling reactions between 1-methylpiperazine and a suitable butanoic acid derivative could offer high yields and functional group tolerance under mild conditions.

Enzymatic catalysis, or biocatalysis, represents another frontier. The use of specific enzymes could enable highly selective transformations under environmentally benign conditions. For example, a lipase (B570770) could be used for the regioselective acylation of a piperazine derivative, or a transaminase could be employed in a reductive amination pathway. While the application of these methods to the synthesis of this specific molecule is still in its nascent stages, they hold considerable promise for the future of its production.

Purification and Isolation Techniques for Synthesized this compound

The purification and isolation of this compound are dictated by its unique physicochemical properties. The molecule is zwitterionic, containing both a basic tertiary amine function within the piperazine ring and an acidic carboxylic acid group. This dual functionality influences its solubility and behavior during purification.

Initial Isolation

Following the hydrolysis of the ester precursor (e.g., this compound ethyl ester), the product typically exists as a carboxylate salt in the aqueous alkaline reaction mixture. The initial isolation step often involves:

Neutralization : Carefully adjusting the pH of the aqueous solution to the isoelectric point (pI) of the molecule. At its pI, the zwitterionic compound will have minimal solubility in water, which can lead to its precipitation.

Extraction : If precipitation is not efficient, a multi-step extraction process can be employed. The amphoteric nature of the compound allows it to be soluble in either acidic or basic aqueous solutions. Washing the reaction mixture with an organic solvent can remove non-polar impurities. mdpi.com Subsequently, pH adjustment and extraction with a suitable organic solvent can isolate the product.

Purification Techniques

Several methods can be employed to achieve high purity of the final compound.

| Purification Technique | Principle | Application Notes |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | The zwitterionic nature of the compound makes it a crystalline solid. Recrystallization from polar solvents like water, ethanol, or isopropanol, or a mixture thereof, is a highly effective method. The pH of the solution can be adjusted to minimize solubility and maximize crystal yield. |

| Ion-Exchange Chromatography | Separation based on the reversible binding of the charged molecule to an oppositely charged solid support (resin). | This technique is ideally suited for zwitterions. The compound can be loaded onto a cation-exchange resin (binding via the protonated piperazine) or an anion-exchange resin (binding via the deprotonated carboxylate). Elution is achieved by changing the pH or ionic strength of the buffer, allowing for effective separation from neutral or differently charged impurities. |

| Acid-Base Extraction | Exploits the different solubilities of the compound in aqueous and organic phases at varying pH levels. | The product can be selectively extracted into an acidic aqueous phase (as the ammonium (B1175870) salt), which is then washed with an organic solvent to remove neutral impurities. Subsequently, the pH of the aqueous layer is adjusted to the pI to precipitate the product, or it is made basic to extract into an organic solvent (though this is less common). google.com |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Standard silica (B1680970) gel chromatography can be challenging due to the high polarity and basicity of the amine, which can lead to tailing and poor separation. Reversed-phase chromatography (e.g., C18) using a polar mobile phase (like water/methanol (B129727) or water/acetonitrile) with a pH modifier (e.g., formic acid or triethylamine) is a more suitable chromatographic method. mdpi.com |

The choice of purification method depends on the nature and quantity of impurities present in the crude product. Often, a combination of these techniques, such as an initial acid-base extraction followed by recrystallization, is used to obtain highly pure this compound.

Mechanistic Investigations of Chemical Transformations Involving 4 4 Methyl 1 Piperazinyl Butanoic Acid

Kinetic Studies of Reactions Forming and Consuming 4-(4-Methyl-1-piperazinyl)butanoic Acid

No published kinetic data, such as reaction rates, rate constants, or reaction orders for the formation or consumption of this compound, were found.

Thermodynamic Analysis of Reaction Pathways Involving this compound

There is no available information on the thermodynamic parameters, such as enthalpy, entropy, or Gibbs free energy changes, for reaction pathways involving this compound.

Elucidation of Reaction Intermediates and Transition States

Specific research elucidating the reaction intermediates or transition states in transformations of this compound has not been reported.

Solvent Effects and Reaction Medium Optimization for Transformations of this compound

There are no studies available that detail the effects of different solvents or the optimization of the reaction medium for chemical transformations of this specific compound.

Role of 4 4 Methyl 1 Piperazinyl Butanoic Acid As a Synthetic Intermediate

Utilization of 4-(4-Methyl-1-piperazinyl)butanoic Acid in the Synthesis of Complex Organic Molecules

The structure of this compound makes it an ideal scaffold for the synthesis of complex organic molecules, particularly those with pharmaceutical or biological relevance. The piperazine (B1678402) ring is a common motif in many biologically active compounds, and the butanoic acid chain provides a flexible linker to connect to other parts of a molecule.

The synthesis of such complex molecules likely involves the activation of the carboxylic acid group of this compound, followed by coupling with a suitable amine or alcohol. Common amide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), can be employed for this purpose. nih.govresearchgate.net

Integration into Multi-Step Synthetic Sequences for Academic Targets

In academic research, synthetic targets are often chosen to explore new methodologies, investigate biological mechanisms, or create novel materials. This compound can be seamlessly integrated into multi-step synthetic sequences to achieve these goals. The differential reactivity of its two functional groups allows for a stepwise elaboration of the molecular structure.

For instance, a research program focused on developing novel kinase inhibitors might utilize this compound as a starting point. The general synthetic strategy could involve:

Amide Bond Formation: The carboxylic acid can be coupled with a variety of aniline (B41778) or other amino-heterocyclic derivatives that are known to interact with the target kinase. This step generates a library of amide derivatives.

Modification of the Piperazine Ring: While the N-methyl group is relatively stable, related piperazine derivatives can be functionalized at the N4 position. In principle, if the methyl group were replaced by a protecting group, a wide range of substituents could be introduced via N-alkylation or N-arylation reactions. nih.gov

A hypothetical multi-step synthesis of a potential bioactive compound starting from this compound is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | This compound | 4-Aminobenzonitrile | EDC, HOBt, DIPEA, DMF | N-(4-cyanophenyl)-4-(4-methyl-1-piperazinyl)butanamide |

| 2 | N-(4-cyanophenyl)-4-(4-methyl-1-piperazinyl)butanamide | Sodium Azide, Ammonium (B1175870) Chloride | DMF, 120 °C | 4-(4-Methyl-1-piperazinyl)-N-(4-(2H-tetrazol-5-yl)phenyl)butanamide |

This sequence demonstrates how the initial building block can be elaborated into a more complex structure containing a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Precursors and Building Blocks Derived from this compound

The inherent functionality of this compound allows for its conversion into a variety of other useful precursors and building blocks. These derived intermediates can then be used in a broader range of synthetic applications, including combinatorial chemistry for the rapid generation of compound libraries. nih.gov

Activation of the Carboxylic Acid:

The most straightforward derivatization involves the activation of the carboxylic acid group. This can be achieved through several methods:

Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the more reactive acyl chloride. This intermediate readily reacts with nucleophiles such as amines, alcohols, and thiols.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via alkylation of the carboxylate salt yields the corresponding ester. Methyl and ethyl esters are common derivatives that can be used in subsequent transformations.

Amide Formation: As previously discussed, direct coupling with amines using standard peptide coupling reagents is a widely used strategy. growingscience.com

Modification of the Butyl Chain:

While less common, transformations of the butyl chain are also possible, although they may require more elaborate synthetic strategies. For example, alpha-bromination of the carboxylic acid could be achieved, followed by nucleophilic substitution to introduce other functional groups.

The following table summarizes some of the key building blocks that can be derived from this compound:

| Precursor Name | Structure | Synthetic Method | Potential Applications |

| 4-(4-Methyl-1-piperazinyl)butanoyl chloride | CN1CCN(CCCC(=O)Cl)CC1 | Reaction with SOCl₂ or (COCl)₂ | Acylation of amines, alcohols, and other nucleophiles |

| Methyl 4-(4-methyl-1-piperazinyl)butanoate | CN1CCN(CCCC(=O)OC)CC1 | Fischer esterification with methanol (B129727) | Intermediate for further functionalization, e.g., reduction to the alcohol |

| N-Aryl/Alkyl-4-(4-methyl-1-piperazinyl)butanamide | CN1CCN(CCCC(=O)NR'R'')CC1 | Amide coupling with R'R''NH | Bioactive molecule discovery, library synthesis |

Strategic Importance in Retrosynthetic Analysis of Advanced Chemical Structures

Retrosynthetic analysis is a powerful technique used by organic chemists to plan the synthesis of complex molecules by mentally breaking them down into simpler, commercially available starting materials. fishersci.co.uksigmaaldrich.com this compound is a strategically important building block in this context due to its bifunctional nature and the prevalence of the piperazine motif in pharmaceuticals.

When analyzing a complex target molecule containing a substituted piperazine linked via a four-carbon chain to another molecular fragment, a chemist might identify this compound as a key "synthon" (a conceptual fragment). The disconnection would typically occur at the bond formed from the carboxylic acid, such as an amide or ester linkage.

Hypothetical Retrosynthetic Analysis:

Consider a hypothetical target molecule, an inhibitor of a specific enzyme, with the following structure:

Target Molecule: N-(2-chloro-6-methylphenyl)-4-(4-methyl-1-piperazinyl)butanamide

A retrosynthetic analysis of this molecule would proceed as follows:

Disconnect the Amide Bond: The most logical disconnection is the amide bond, as its formation is a reliable and well-established reaction. This disconnection breaks the target molecule into two simpler precursors:

this compound

2-Chloro-6-methylaniline (B140736)

This analysis simplifies the complex target into two readily available or easily synthesized starting materials. The forward synthesis would then involve the coupling of these two precursors using standard amide bond formation conditions.

The strategic importance of using this compound in this analysis lies in:

Efficiency: It consolidates a significant portion of the target molecule's structure into a single, commercially available building block.

Modularity: This retrosynthetic approach allows for the easy generation of analogs by simply replacing 2-chloro-6-methylaniline with other anilines, facilitating structure-activity relationship (SAR) studies.

Advanced Analytical and Spectroscopic Characterization of 4 4 Methyl 1 Piperazinyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-(4-Methyl-1-piperazinyl)butanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The N-methyl group protons would likely appear as a singlet, while the protons of the butanoic acid chain would show characteristic multiplets due to spin-spin coupling. The piperazine (B1678402) ring protons typically present as complex multiplets due to their chemical and magnetic non-equivalence.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift. The carbons of the piperazine ring and the butanoic acid chain would appear in the aliphatic region of the spectrum. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (N-methyl) | ~2.3 | s |

| -CH₂- (piperazine, adjacent to N-CH₃) | ~2.5-2.7 | m |

| -CH₂- (piperazine, adjacent to N-chain) | ~2.4-2.6 | m |

| -CH₂- (butanoic acid, α to COOH) | ~2.3 | t |

| -CH₂- (butanoic acid, β to COOH) | ~1.8 | m |

| -CH₂- (butanoic acid, γ to piperazine) | ~2.4 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C=O (Carboxylic Acid) | ~175-180 |

| -CH₂- (piperazine) | ~53-55 |

| -CH₂- (piperazine) | ~53-55 |

| -CH₃ (N-methyl) | ~46 |

| -CH₂- (butanoic acid, α to COOH) | ~30-35 |

| -CH₂- (butanoic acid, β to COOH) | ~20-25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To confirm the assignments from one-dimensional NMR, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show correlations between the adjacent methylene (B1212753) groups in the butanoic acid chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the piperazine ring and the butanoic acid chain. For example, a correlation between the protons on the γ-carbon of the butanoic acid chain and the carbons of the piperazine ring would confirm the attachment point.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₁₈N₂O₂), which has a calculated exact mass of approximately 186.1368 g/mol . The experimentally determined mass from HRMS would be expected to be very close to this value, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of the target compound) to generate a series of product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage adjacent to the nitrogen atoms of the piperazine ring.

Loss of the carboxylic acid group (-COOH).

Fragmentation of the butanoic acid chain.

Cleavage of the N-methyl group.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound This table is interactive

| m/z | Predicted Fragment Structure/Loss |

|---|---|

| M-15 | Loss of -CH₃ |

| M-45 | Loss of -COOH |

| Varies | Cleavage of the piperazine ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. researchgate.net A strong absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. researchgate.net The C-N stretching vibrations of the piperazine ring would likely appear in the 1000-1350 cm⁻¹ region. niscpr.res.innih.gov C-H stretching vibrations of the methyl and methylene groups would be observed in the 2800-3000 cm⁻¹ range. niscpr.res.in

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The C=O stretch is typically a strong band in the Raman spectrum as well. The symmetric stretching of the piperazine ring and the C-C backbone of the butanoic acid chain would also be observable.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound This table is interactive

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid (-COOH) | C=O stretch | 1700-1725 |

| Piperazine/Amine | C-N stretch | 1000-1350 |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details of the molecule in the solid state. For this compound and its derivatives, single-crystal X-ray diffraction would reveal the conformation of the piperazine ring, which typically adopts a chair conformation, and the geometry of the butanoic acid side chain. nih.gov

While specific crystallographic data for this compound is not widely published, analysis of related piperazine and butanoic acid derivatives provides insight into the expected structural features. researchgate.netbas.bgmdpi.com The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.

Key structural information obtained includes the unit cell parameters (a, b, c, α, β, γ), the space group, and the position of each atom in the asymmetric unit. For instance, studies on various N,N'-disubstituted piperazines have shown crystallization in monoclinic and orthorhombic space groups such as P21/c, C2/c, and Pbca. researchgate.netbas.bgwm.edu The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds, which would be particularly relevant for this compound due to the presence of the carboxylic acid group and the piperazine nitrogen atoms.

Table 1: Representative Crystallographic Data for Related Piperazine Derivatives

| Parameter | 1,4-Diphenethylpiperazine wm.edu | 1-Benzhydryl-4-benzylpiperazine wm.edu | 4-(2-methoxyphenyl)piperazin-1-ium salt nih.gov |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | C2/c | Pn | Pī |

| a (Å) | 17.9064(13) | 5.9450(2) | - |

| b (Å) | 6.2517(5) | 19.0722(4) | - |

| c (Å) | 14.9869(11) | 8.6084(2) | - |

| **β (°) ** | 90.613(4) | 96.4600(10) | - |

| **Volume (ų) ** | 1677.6(2) | 98.1790(10) | - |

| Z | 4 | 2 | - |

Note: This table presents data from related compounds to illustrate typical crystallographic parameters.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques, each suited for different aspects of purity assessment and analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of non-volatile, polar organic compounds like this compound. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

A robust HPLC method involves the systematic development and validation of chromatographic conditions to ensure reliability, accuracy, and precision. For this compound, a typical method would utilize a C18 column with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or formic acid) and an organic modifier like acetonitrile (B52724). ptfarm.pljaptronline.com Detection is commonly achieved using a UV detector, as the piperazine moiety possesses a chromophore, or a more universal detector like a Charged Aerosol Detector (CAD) if UV absorption is weak. researchgate.net

Method validation is performed according to International Council for Harmonisation (ICH) guidelines and includes the assessment of parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Table 2: Example of HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size researchgate.net |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70 v/v) japtronline.com |

| Flow Rate | 1.0 mL/min jocpr.com |

| Column Temperature | 35 °C researchgate.net |

| Detection | UV at 220 nm researchgate.net |

| Injection Volume | 10 µL jocpr.com |

Table 3: Typical HPLC Method Validation Results for Piperazine-Related Compounds

| Validation Parameter | Typical Result |

|---|---|

| Linearity (R²) | > 0.999 japtronline.comresearchgate.net |

| Precision (%RSD) | < 2% japtronline.com |

| Accuracy (% Recovery) | 99 – 101% japtronline.com |

| LOD | 0.007 - 1.76 µg/mL japtronline.comresearchgate.net |

| LOQ | 0.024 - 5.35 µg/mL japtronline.comresearchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to its zwitterionic nature and low volatility, this compound is not suitable for direct GC analysis. However, it can be analyzed after chemical derivatization to convert it into a more volatile and thermally stable compound. nsf.gov

A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. researchgate.netnih.gov This process converts the polar carboxylic acid group into a less polar, more volatile ester group. Silylation is another effective method for derivatizing carboxylic acids to increase their volatility for GC analysis. nist.gov

The resulting volatile derivative can then be analyzed by GC, typically using a capillary column with a nonpolar or medium-polarity stationary phase. tsijournals.com Detection can be performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for definitive identification of the analyte and any impurities. scholars.directnih.gov

Table 4: Proposed GC Method Parameters for a Derivatized Analyte

| Parameter | Condition |

|---|---|

| Derivatization | Esterification to form the methyl ester |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness scholars.direct |

| Carrier Gas | Helium at 1.0 mL/min scholars.direct |

| Injector Temperature | 250 °C tsijournals.com |

| Oven Program | Initial 120°C, ramp at 10°C/min to 250°C, hold for 5 min scholars.direct |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) tsijournals.comnih.gov |

This approach allows for the sensitive detection and quantification of the compound and can be particularly useful for identifying and measuring volatile or semi-volatile impurities that may not be easily detected by HPLC.

Computational Chemistry and Theoretical Studies on 4 4 Methyl 1 Piperazinyl Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons and predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. biointerfaceresearch.com A key output of DFT calculations is the characterization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity. mdpi.com

A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For 4-(4-Methyl-1-piperazinyl)butanoic acid, the HOMO is expected to be localized primarily on the piperazine (B1678402) nitrogen atoms due to their lone pairs of electrons, while the LUMO would likely be centered around the carbonyl group of the butanoic acid moiety. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d), would be employed to quantify these energies and derive important electronic properties. biointerfaceresearch.com

Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations

| Parameter | Predicted Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | 0.05 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 0.30 | Difference between LUMO and HOMO, indicating chemical reactivity and stability. |

| Ionization Potential | 0.25 | The energy required to remove an electron from the molecule. |

| Electron Affinity | -0.05 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 0.10 | A measure of the ability of the molecule to attract electrons. |

| Hardness (η) | 0.15 | A measure of the molecule's resistance to change in its electron distribution. |

Note: These values are illustrative and represent typical results expected from DFT calculations on a molecule of this type.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated from the total electron density and is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group, making this site a likely target for electrophiles and a center for hydrogen bond acceptance. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, indicating its role as a hydrogen bond donor. The nitrogen atoms of the piperazine ring would also show negative potential, though likely less intense than the carbonyl oxygen.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. These analyses are crucial as the conformation of a molecule often dictates its biological activity and physical properties. Computational methods can be used to identify stable conformers and map the potential energy surface, revealing the energy barriers between them. biomedres.us

Table 2: Theoretical Relative Energies of Potential Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | Piperazine chair, extended acid chain | 0.00 | 75.2 |

| 2 | Piperazine chair, folded acid chain | 1.5 | 15.1 |

| 3 | Piperazine twist-boat, extended chain | 3.2 | 5.5 |

Note: Data are hypothetical, illustrating a plausible energy distribution among different conformations.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding molecules, such as a solvent. rsc.org

An MD simulation of this compound in an aqueous solution would be particularly informative. It could reveal the stability of different conformers in a polar environment and detail the hydrogen bonding network between the molecule's carboxylic acid group, piperazine nitrogens, and surrounding water molecules. Such simulations are critical for understanding how the molecule behaves in a biological context and can provide information on its solvation properties. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. nih.gov For instance, DFT calculations can predict proton (¹H) and carbon (¹³C) NMR chemical shifts, as well as vibrational frequencies for IR and Raman spectroscopy. biointerfaceresearch.com

A strong correlation between the calculated and experimental spectra provides high confidence in the determined structure. nih.gov For this compound, theoretical calculations would predict distinct chemical shifts for the protons on the piperazine ring, the methyl group, and the aliphatic chain of the butanoic acid. Similarly, the characteristic vibrational frequency of the C=O stretch in the carboxylic acid group (typically around 1700-1750 cm⁻¹) would be a key feature in the calculated IR spectrum.

Table 3: Illustrative Comparison of Theoretical and Expected Experimental Spectroscopic Data

| Parameter | Theoretical Value | Expected Experimental Range |

|---|---|---|

| ¹H NMR (Carboxyl H) | 12.1 ppm | 10.0 - 13.0 ppm |

| ¹H NMR (Methyl H) | 2.3 ppm | 2.2 - 2.5 ppm |

| ¹³C NMR (Carbonyl C) | 175 ppm | 170 - 180 ppm |

| IR Freq. (C=O stretch) | 1720 cm⁻¹ | 1700 - 1750 cm⁻¹ |

Note: Theoretical values are representative examples derived from computational models.

In Silico Studies of Reaction Pathways Involving this compound

In silico studies can be used to explore the potential chemical reactions that a molecule might undergo. By modeling reaction pathways, chemists can calculate transition state structures and activation energies, providing a deeper understanding of reaction mechanisms and kinetics. bohrium.com

For this compound, computational studies could investigate various reactions. For example, the esterification of the carboxylic acid group could be modeled to determine the energy barrier for the reaction. Another potential area of study would be the N-alkylation or N-acylation at the secondary amine position of the piperazine ring. These in silico investigations can help predict the feasibility of synthetic routes and identify potential byproducts, guiding future laboratory work. scielo.brnih.gov

Q & A

Q. What are the recommended methods for synthesizing 4-(4-Methyl-1-piperazinyl)butanoic Acid, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 4-methylpiperazine and a butanoic acid derivative. Key steps include:

- Reagent selection : Use tert-butyl esters or activated carboxylic acid derivatives (e.g., acid chlorides) to facilitate coupling with 4-methylpiperazine.

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification : Recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) improves yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray diffraction (XRD) : Resolves bond angles (e.g., C–C–C angles ~118–121°) and confirms piperazinyl moiety geometry .

- NMR spectroscopy : -NMR identifies methyl groups (δ ~2.3 ppm) and piperazinyl protons (δ ~2.5–3.5 ppm). -NMR distinguishes carbonyl (δ ~170 ppm) and aromatic carbons .

- FTIR : Confirms carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (H335) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the solubility profile of this compound influence experimental design?

- Solubility in polar solvents : Moderately soluble in water (enhanced at acidic pH due to protonation of the piperazinyl group) and methanol.

- Applications : Use DMSO for stock solutions in biological assays; adjust pH to stabilize the compound in aqueous buffers .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for piperazinyl butanoic acid derivatives in pharmacological studies?

- Piperazinyl substitution : Electron-donating groups (e.g., methyl) enhance metabolic stability and receptor binding affinity.

- Butanoic acid chain length : Shorter chains reduce off-target interactions in enzyme inhibition assays (e.g., carbonic anhydrase) .

- Case study : Analogues with 4-methoxyphenyl groups show improved cytotoxic activity (IC < 10 µM in cancer cell lines) .

Q. What advanced analytical methods validate purity and stability under storage conditions?

Q. How can computational modeling predict interactions of this compound with biological targets?

Q. What mechanistic insights explain its role in enzyme inhibition (e.g., carbonic anhydrase)?

Q. How do structural modifications affect pharmacokinetic properties?

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Byproduct control : Optimize stoichiometry (1:1.2 molar ratio of 4-methylpiperazine to butanoic acid derivative) to minimize di-alkylated impurities.

- Catalyst selection : Phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.